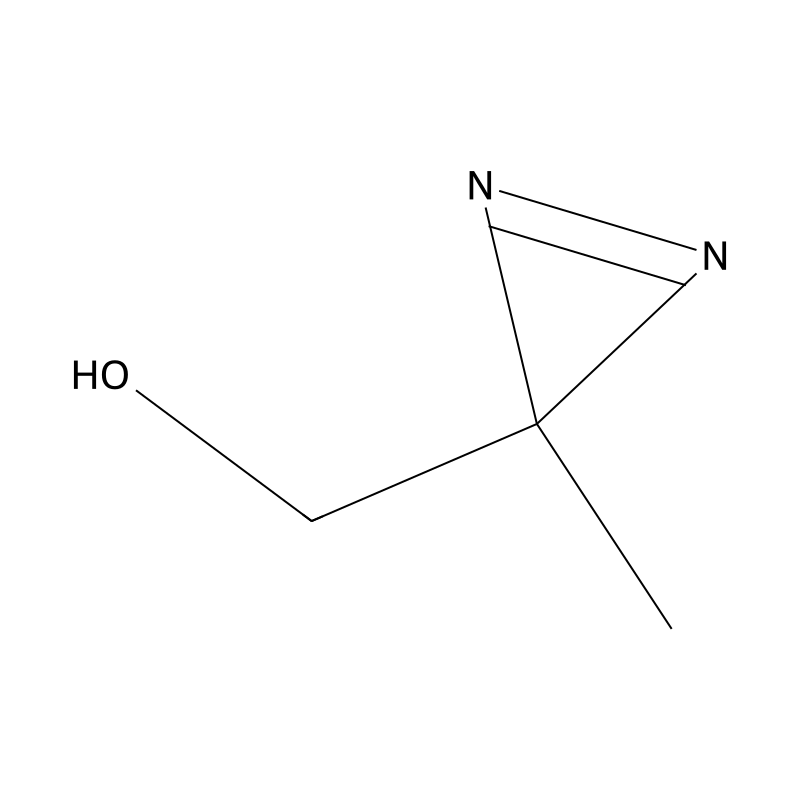

(3-methyl-3H-diazirin-3-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Photoaffinity Labeling: Diazirines are known for their ability to undergo light-induced carbene insertion []. This property makes (3-Methyl-3H-diazirin-3-yl)methanol a candidate for photoaffinity labeling. When irradiated with light, the diazirine ring can react with nearby biomolecules, forming a covalent bond and enabling researchers to identify proteins or other molecules that interact with the (3-Methyl-3H-diazirin-3-yl)methanol-tagged molecule [].

(3-methyl-3H-diazirin-3-yl)methanol is a diazirine-containing compound characterized by its unique structure and reactivity. Its molecular formula is C₃H₆N₂O, and it possesses a diazirine functional group, which is known for its ability to generate reactive carbene species upon photolysis. This property makes it a valuable tool in chemical biology, particularly for photoaffinity labeling applications where it can covalently bind to biomolecules upon exposure to ultraviolet light .

The primary mechanism of action of (3-Methyl-3H-diazirin-3-yl)methanol lies in its photoreactive diazirine ring. When exposed to ultraviolet light, the diazirine ring undergoes rearrangement to form a short-lived but highly reactive carbene intermediate. This carbene can then insert itself into nearby carbon-hydrogen bonds of biomolecules within close proximity (typically less than 5 angstroms) []. This covalent linkage between the probe and the target biomolecule allows researchers to identify and study the specific biomolecule of interest.

The reactivity of (3-methyl-3H-diazirin-3-yl)methanol primarily arises from the diazirine moiety. When exposed to UV light, the diazirine can undergo a homolytic cleavage, leading to the formation of a highly reactive carbene. This carbene can then react with various nucleophiles, including proteins and nucleic acids, facilitating cross-linking and labeling reactions .

Some notable reactions include:

- Photolysis: Under UV light, (3-methyl-3H-diazirin-3-yl)methanol generates a carbene that can react with nearby molecules.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the hydroxymethyl group.

(3-methyl-3H-diazirin-3-yl)methanol exhibits significant biological activity due to its ability to label biomolecules. Its primary application is in the field of proteomics and molecular biology, where it is used for:

- Photoaffinity Labeling: This technique allows researchers to study protein interactions and dynamics by covalently attaching the compound to target proteins upon UV irradiation.

- Biomolecular Probes: It serves as a probe to investigate the binding sites of various biomolecules, aiding in drug discovery and development .

Several synthetic approaches have been developed for (3-methyl-3H-diazirin-3-yl)methanol. Common methods include:

- Diazomethane Reaction: The synthesis involves the reaction of diazomethane with appropriate aldehydes or ketones.

- Reduction of Diazirine Derivatives: Starting from other diazirine compounds, reduction processes can yield (3-methyl-3H-diazirin-3-yl)methanol .

Example Synthesis

A typical synthesis may involve:

text1. Reacting 3-methyl-3H-diazirine with formaldehyde in the presence of a reducing agent.2. Purifying the product through column chromatography.

The applications of (3-methyl-3H-diazirin-3-yl)methanol are extensive:

- Chemical Biology: Used for probing protein interactions and studying cellular mechanisms.

- Drug Development: Facilitates the identification of potential drug targets through its labeling capabilities.

- Material Science: Potentially useful in developing new materials that require specific molecular interactions .

Interaction studies using (3-methyl-3H-diazirin-3-yl)methanol often focus on its binding affinity with various biomolecules:

- Protein Interactions: Studies demonstrate its effectiveness in labeling specific proteins under physiological conditions.

- Nucleic Acid Binding: The compound has been shown to interact with nucleic acids, providing insights into DNA-protein interactions .

Several compounds share structural similarities with (3-methyl-3H-diazirin-3-yl)methanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Methyl-3H-diazirin-3-yl)ethanol | C₄H₈N₂O | Contains an ethyl group instead of a methyl group |

| 2-(4-Methylphenyl)-2H-diazirine | C₉H₉N₂ | Contains a phenyl group, enhancing photoreactivity |

| 1-(4-Methylphenyl)-2H-diazirine | C₉H₉N₂ | Similar reactivity but different substitution pattern |

Uniqueness

(3-methyl-3H-diazirin-3-yl)methanol stands out due to its specific reactivity profile and utility in biological labeling applications. Its ability to form stable adducts upon photolysis makes it particularly valuable compared to other diazirine derivatives that may not exhibit similar reactivity or specificity.

Chemical Synthesis Methods

The synthesis of (3-methyl-3H-diazirin-3-yl)methanol typically involves multi-step transformations leveraging diaziridine intermediates. Key methods include:

The ketone-to-diaziridine pathway dominates due to scalability and efficiency. For example, 4-hydroxy-2-butanone reacts with HOSA to form an oxime, which is then treated with liquid ammonia to yield the diaziridine intermediate. Subsequent oxidation with iodine in the presence of triethylamine generates the diazirine core.

Reagent Optimization Strategies

Reagent choice significantly impacts yield and reaction efficiency:

KOH emerges as the optimal base for large-scale production due to cost-effectiveness and ease of handling. For instance, a gram-scale synthesis of 3-azibutanol achieved 90% yield using KOH-mediated conditions.

Gram-Scale Production Techniques

Industrial-scale synthesis prioritizes cost and safety:

KOH-mediated one-pot synthesis:

Column chromatography:

Derivative Synthesis

Derivatives enhance functional diversity for applications in chemical biology:

Example: 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine is synthesized via alkylation of the parent compound with 2-iodoethyl bromide, enabling click chemistry applications.

Purification and Characterization Protocols

Purification and characterization ensure structural integrity:

(3-methyl-3H-diazirin-3-yl)methanol represents a prototypical alkyl diazirine compound with unique photochemical characteristics that enable its utilization in various research applications [1]. The compound exhibits molecular formula C3H6N2O with a molecular weight of 86.09 g/mol and CAS number 14757-55-2 [1]. The diazirine moiety contains a highly strained three-membered ring structure with two doubly bound nitrogen atoms, which undergoes facile photochemical decomposition upon ultraviolet irradiation [2].

The compound demonstrates characteristic ultraviolet absorption properties typical of diazirine functional groups [2]. The absorption spectrum extends from approximately 300 to 370 nanometers, with maximum absorption occurring around 348-355 nanometers [3] [2]. This absorption band exhibits vibrational fine structure when analyzed in the gas phase, consistent with other alkyl diazirine compounds [2]. The photochemical stability of (3-methyl-3H-diazirin-3-yl)methanol requires storage at 2-8°C under light-protected conditions to prevent unwanted decomposition [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C3H6N2O | [1] |

| Molecular Weight (g/mol) | 86.09 | [1] |

| CAS Number | 14757-55-2 | [1] |

| UV Absorption Maximum (nm) | 348-355 | [3] [2] |

| UV Absorption Range (nm) | 300-370 | [2] |

| Storage Requirements | 2-8°C, protect from light | [1] |

Photolysis Mechanisms (Carbene Generation Pathways)

Recent mechanistic investigations have revealed that alkyl diazirines, including (3-methyl-3H-diazirin-3-yl)methanol, undergo photolysis through a predominantly sequential two-step pathway rather than a single direct process [4] [5]. The primary photolysis mechanism involves initial conversion of the diazirine to a diazo intermediate, followed by subsequent photochemical conversion of the diazo species to the reactive carbene intermediate [4] [5].

The sequential mechanism can be described by the kinetic model: diazirine → diazo → carbene, where each step requires photon absorption [5]. Experimental evidence from power-modulated photochemical reaction systems demonstrates that the ratio k1/(k1+k3) for diazirine-to-diazo conversion versus direct diazirine-to-carbene conversion ranges from approximately 0.85 to 0.92, indicating that the sequential pathway dominates under typical irradiation conditions [5]. The diazo intermediate exhibits a significantly longer lifetime of milliseconds compared to the picosecond lifetime of the excited-state carbene, resulting in different reactivity profiles for each species [6].

The photolysis half-life of (3-methyl-3H-diazirin-3-yl)methanol at 365 nanometers irradiation follows approximately first-order kinetics with a characteristic time of 40-60 seconds, consistent with other alkyl diazirine compounds [3]. Mass spectrometric analysis of photolysis products reveals formation of both methanol insertion products and other carbene-derived species, confirming the generation of reactive carbene intermediates [3]. The sequential nature of the mechanism allows for selective control of intermediate formation through careful manipulation of irradiation conditions [5].

Wavelength-Dependent Reactivity (Ultraviolet versus Visible Light)

The photochemical activation of (3-methyl-3H-diazirin-3-yl)methanol exhibits strong wavelength dependence, with optimal efficiency occurring in the ultraviolet-A region around 365 nanometers [7] [5]. At this wavelength, the compound undergoes efficient photolysis with balanced formation of both diazo and carbene intermediates [5]. Shorter wavelengths in the ultraviolet-B region, particularly 302 nanometers, demonstrate enhanced efficiency for converting diazo intermediates to carbenes, making dual-wavelength irradiation protocols effective for complete photolysis [3].

Extended wavelength studies reveal that visible light activation becomes increasingly challenging as wavelength increases beyond 385 nanometers [7]. At 385 nanometers, synergistic effects can be observed when combined with 365 nanometer irradiation, resulting in enhanced diazirine depletion without compromising product formation [7]. However, wavelengths of 405 nanometers and beyond require significantly higher energy doses to achieve meaningful activation, with activation energies decreasing from 15.4 kJ/mol at 365 nanometers to 7.5 kJ/mol at 405 nanometers [7].

The wavelength-dependent reactivity can be understood through the electronic structure of the diazirine moiety [8]. The lowest unoccupied molecular orbital is centered primarily on the diazirine group, while the highest occupied molecular orbitals extend across any aromatic systems present in the molecule [8]. For simple alkyl diazirines like (3-methyl-3H-diazirin-3-yl)methanol, conjugation effects are minimal, limiting activation to shorter wavelengths [9].

| Wavelength (nm) | Light Type | Activation Efficiency | Primary Intermediate |

|---|---|---|---|

| 302 | UV-B | High (diazo → carbene) | Carbene |

| 365 | UV-A | Optimal | Diazo/Carbene |

| 385 | Near-visible | Moderate | Diazo/Carbene |

| 405 | Visible | Lower | Diazo |

| >450 | Visible | Very low | Limited activation |

Carbene Intermediate Reactivity (Insertion versus Addition)

The carbene intermediate generated from (3-methyl-3H-diazirin-3-yl)methanol exhibits characteristic dialkylcarbene reactivity patterns with preference for insertion reactions over addition processes [10] [6]. The carbene demonstrates particularly high reactivity toward oxygen-hydrogen and nitrogen-hydrogen bonds, with insertion occurring through a concerted mechanism that forms stable covalent products [10]. Carbon-hydrogen insertion reactions proceed with moderate to high efficiency, though selectivity remains low due to the non-discriminatory nature of the carbene intermediate [10].

The lifetime of the carbene intermediate strongly influences its reactivity profile and depends critically on the solvent environment [6]. In nonpolar solvents, carbene lifetimes range from nanoseconds to microseconds, allowing sufficient time for bimolecular insertion reactions [6]. However, in polar protic solvents such as water and alcohols, carbene lifetimes decrease to less than one nanosecond due to diffusion-controlled quenching processes [6]. This dramatic solvent effect enables tuning of the effective crosslinking radius in photoaffinity labeling applications [6].

Experimental studies reveal that the carbene intermediate preferentially targets specific amino acid residues when interacting with proteins [4]. Cysteine residues show the highest reactivity due to the nucleophilic sulfur atom, followed by acidic residues such as glutamic acid and aspartic acid [11]. Moderate reactivity occurs with tyrosine, methionine, and serine residues, while minimal interaction is observed with glutamine and asparagine [11]. This reactivity pattern reflects both the electrophilic nature of the carbene and the influence of local protein environments on accessibility and reactivity [4].

| Reaction Type | Reactivity | Selectivity | Typical Products |

|---|---|---|---|

| C-H Insertion | High | Low (non-selective) | Alkylated products |

| O-H Insertion | Very High | High (polar residues) | Alcohol adducts |

| N-H Insertion | High | High (amines) | Amine adducts |

| C=C Addition | Moderate | Moderate | Cyclopropanes |

| Nucleophilic Trapping | High | High (specific nucleophiles) | Nucleophile adducts |

Comparative Reactivity with Linear versus Spirocyclic Diazirines

The reactivity of (3-methyl-3H-diazirin-3-yl)methanol as a linear alkyl diazirine differs significantly from spirocyclic diazirine analogs in several key mechanistic aspects [12] [13]. Linear diazirines readily form diazo intermediates upon low-temperature photolysis, whereas spirocyclic diazirines such as cyclobutanediazirines show minimal diazo intermediate formation under similar conditions [12] [13]. This fundamental difference arises from the structural constraints imposed by the spirocyclic framework, which favors direct carbene generation over the sequential diazirine-diazo-carbene pathway [12].

The carbene intermediates generated from linear versus spirocyclic diazirines exhibit contrasting stability and reactivity characteristics [12] [11]. Linear dialkylcarbenes, such as those derived from (3-methyl-3H-diazirin-3-yl)methanol, demonstrate susceptibility to intramolecular rearrangement reactions and unimolecular elimination processes [12]. In contrast, spirocyclic carbenes like cyclobutylidene possess nonclassical bonding structures that confer enhanced stability and enable capture in bimolecular reactions [12].

Chemical proteomic studies demonstrate that these mechanistic differences translate to distinct labeling efficiencies in biological systems [12] [11]. Linear diazirine-based probes typically achieve higher overall protein labeling efficiency due to the contributions of both diazo and carbene intermediates to the crosslinking process [12]. However, spirocyclic diazirine probes exhibit lower but more selective labeling patterns, with marked preference for carbon-hydrogen insertion reactions over nucleophilic substitution processes [12] [11].

The presence of reactive diazo intermediates in linear diazirine photolysis enables preferential targeting of acidic amino acid residues through nucleophilic displacement mechanisms [4] [11]. This selectivity contrasts with the broader but less discriminatory reactivity profile of spirocyclic carbenes, which primarily engage in insertion chemistry [12]. Experimental evidence indicates that linear diazirines maintain reactivity with carboxylic acids at concentrations as low as 100 micromolar, while spirocyclic analogs require significantly higher concentrations to achieve measurable product formation [11].

| Property | Linear Diazirines | Spirocyclic Diazirines |

|---|---|---|

| Diazo Intermediate Formation | Readily forms | Limited formation |

| Carbene Generation Pathway | Sequential (diazirine → diazo → carbene) | Direct (diazirine → carbene) |

| Carbene Stability | Lower stability, shorter lifetime | Higher stability, longer lifetime |

| Protein Labeling Efficiency | Higher overall efficiency | Lower but more selective |

| Typical Applications | Photoaffinity labeling, protein crosslinking | Selective C-H insertion, cyclopropanation |

The compound (3-methyl-3H-diazirin-3-yl)methanol represents a versatile and powerful tool in chemical biology applications, particularly due to its unique photoreactive diazirine functionality that enables the formation of highly reactive carbene intermediates upon ultraviolet light exposure [1] [2]. This molecular architecture facilitates covalent bond formation with proximal biomolecules, making it invaluable for studying protein-ligand interactions, mapping interactomes, and advancing structural proteomics investigations [3] [4].

Photoaffinity Labeling Methodologies

Photoaffinity labeling utilizing (3-methyl-3H-diazirin-3-yl)methanol operates through a well-characterized photochemical mechanism that converts the stable three-membered diazirine ring into highly reactive carbene species upon exposure to ultraviolet radiation at wavelengths between 350-365 nanometers [1] [2] [5]. The photochemical activation process generates a short-lived but highly reactive carbene intermediate that can insert into nearby carbon-hydrogen bonds of biomolecules within close proximity, typically less than 5 angstroms [1] [6].

Recent mechanistic studies have revealed that the photoactivation process involves a two-step pathway with sequential generation of diazo and carbene intermediates [7] [8]. The diazo intermediate demonstrates preferential targeting of buried polar residues, including acidic amino acids such as aspartic acid and glutamic acid, which are often inaccessible to traditional chemical cross-linking probes due to their limited reactivity [7] [9]. This selectivity can be modulated by adjusting light intensity and irradiation duration, with lower light intensities favoring diazo-mediated cross-linking reactions over carbene-mediated processes [7] [8].

The labeling preferences of diazirines with protein biomolecules show distinct patterns depending on the specific diazirine structure employed [10]. Alkyl diazirines exhibit preferential labeling of acidic amino acids in a pH-dependent manner that is characteristic of a reactive alkyl diazo intermediate, while aryl-fluorodiazirine labeling patterns reflect reaction primarily through a carbene intermediate [10]. These reactivity profiles indicate that alkyl diazirines are particularly effective for surveying membrane proteomes and proteins with high acidic content [10].

Cross-Linking in Proteomics (Target Identification)

The application of (3-methyl-3H-diazirin-3-yl)methanol in cross-linking proteomics has demonstrated exceptional utility for target identification applications, particularly when combined with mass spectrometry-based analytical approaches [11] [12] [4]. Advanced cross-linking methodologies have been developed that incorporate diazirine moieties into more sophisticated molecular architectures, such as succinimidyl diazirine sulfoxide reagents, which enable both photoactivated cross-linking and mass spectrometry-cleavable analysis [11].

Mass spectrometry-cleavable cross-linkers containing diazirine functionalities have proven particularly valuable for proteome-wide studies [11] [13]. These reagents facilitate the identification of cross-linked peptides through characteristic fragmentation patterns during tandem mass spectrometry analysis, enabling confident assignment of protein-protein interactions even in complex biological samples [11] [14]. The development of heterobifunctional cross-linkers that feature both traditional N-hydroxysuccinimide esters and ultraviolet photoactivatable diazirine groups has demonstrated potential to increase the number of cross-links compared with homobifunctional, N-hydroxysuccinimide-based cross-linkers [15].

Target identification workflows utilizing diazirine-based photoaffinity probes have achieved success rates ranging from 60-80% for drug target identification applications, with detection sensitivities extending into the nanomolar to micromolar range [16]. Recent innovations in photocatalytic target identification have employed cell-penetrating iridium-conjugated small molecules that can bind protein targets and locally activate proximal diazirines via Dexter energy transfer, providing catalytic signal amplification that enhances target detection capabilities [16].

Interactome Mapping in Live-Cell Systems

Live-cell interactome mapping represents one of the most challenging and valuable applications of (3-methyl-3H-diazirin-3-yl)methanol-based methodologies [12] [17] [18]. Photocrosslinking approaches utilizing diazirine functionalities can capture transient protein-protein interactions within the native cellular environment, providing unprecedented insights into dynamic biological processes [17] [19].

The implementation of diazirine-based probes in live-cell systems requires careful consideration of cellular penetration, subcellular localization, and temporal control of photoactivation [17] [20]. Recent developments in energy transfer photoproximity labeling have introduced organic flavin cofactor derivatives, such as deazaflavin, capable of diazirine activation through triplet energy transfer, offering enhanced biocompatibility for intracellular applications [20]. This approach, termed deazaflavin-diazirine energy transfer labeling, enables targeted extracellular scenarios using antibody conjugates and facilitates intracellular interactome mapping of cell-penetrating peptides [20].

Metabolic engineering strategies have been employed to incorporate diazirine-containing amino acid analogs into cellular proteins, enabling genome-wide interactome mapping [17]. These approaches rely on the incorporation of photocrosslinking analogs of amino acids through metabolic engineering or genetic code expansion, followed by immunological and mass spectrometry techniques to analyze crosslinked complexes [17]. The method has proven particularly valuable for studying immune cell signaling, transcription, membrane protein dynamics, nucleocytoplasmic transport, and chaperone-assisted protein folding [17].

Hyperpolarization Techniques for Nuclear Magnetic Resonance Applications

The incorporation of nitrogen-15 isotopes into (3-methyl-3H-diazirin-3-yl)methanol derivatives has opened new frontiers in hyperpolarized nuclear magnetic resonance applications [21] [22] [23]. Nitrogen-15-labeled diazirines represent an attractive class of imaging tags for hyperpolarized magnetic resonance imaging, offering desirable biocompatibility, ease of incorporation into diverse molecular frameworks, and the ability to deliver long-lasting polarization [21] [24] [25].

Two distinct hyperpolarization methodologies have been successfully applied to nitrogen-15 diazirine compounds: Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei and dissolution dynamic nuclear polarization [21] [23] [24]. The Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei method enables direct hyperpolarization of nitrogen-15 magnetization and long-lived nitrogen-15 singlet spin order, producing enhancement factors exceeding 7,000-fold with relaxation times extending beyond 3 minutes [23].

Dissolution dynamic nuclear polarization has demonstrated even greater enhancement capabilities, achieving signal improvements exceeding 250,000-fold for various nitrogen-15 diazirine-labeled molecules in aqueous solutions [21] [24]. This technique has proven particularly valuable for biological applications, as it operates effectively in water and demonstrates compatibility with amino acid, sugar, and drug compounds [21] [24]. The hyperpolarization approach has been successfully applied to celecoxib analogs, achieving signal enhancement over 114,000-fold with relaxation times exceeding 4 minutes, demonstrating the potential for drug molecule imaging applications [21].

The unique capability of nitrogen-15 diazirines to sustain both traditional z-magnetization and quantum mechanically "hidden" singlet order states provides exceptional versatility for molecular tracking applications [23]. Singlet order states exhibit protection from many nuclear magnetic resonance relaxation mechanisms due to their lack of angular momentum, enabling hour-long molecular tracking that is particularly valuable for biological and biomedical applications [23].

| Table 1: Physicochemical Properties of (3-methyl-3H-diazirin-3-yl)methanol | |

|---|---|

| Property | Value |

| CAS Number | 14757-55-2 |

| Molecular Formula | C₃H₆N₂O |

| Molecular Weight | 86.09 g/mol |

| IUPAC Name | (3-methyldiazirin-3-yl)methanol |

| Standard InChI | InChI=1S/C3H6N2O/c1-3(2-6)4-5-3/h6H,2H2,1H3 |

| Standard InChI Key | RIFDUEMPDUTSHB-UHFFFAOYSA-N |

| SMILES Notation | CC1(N=N1)CO |

| Physical State | Colorless to light yellow liquid |

| Purity (Commercial) | 95-97% |

| Wavelength for Activation | 350-365 nm |

| Table 2: Comparison of Diazirine-Based Cross-Linking Methods | ||||

|---|---|---|---|---|

| Method | Mechanism | Cross-Linking Efficiency | Mass Spectrometry Compatibility | Application Focus |

| Direct Photoaffinity Labeling | UV-induced carbene formation | Moderate (30-50%) | Good | Target identification |

| SDASO Cross-Linking | Succinimidyl diazirine sulfoxide | High (60-90%) | Excellent | Protein complexes |

| MS-Cleavable Cross-Linking | Cleavable linker with diazirine | Moderate (40-60%) | Excellent | Binding site mapping |

| Click Chemistry Integration | Alkyne-azide cycloaddition | High (70-85%) | Good | Target enrichment |

| Multivalent Photoaffinity Probes | Multiple diazirine units | Very High (>85%) | Good | Low-abundance proteins |

| Table 3: Hyperpolarization Enhancement Data for ¹⁵N₂-Diazirines | ||||

|---|---|---|---|---|

| Compound | SABRE-SHEATH Enhancement | d-DNP Enhancement | T₁ Relaxation Time (1T) | Solvent |

| ¹⁵N₂-Diazirine-1 | 7,100-fold | 90,600-fold | 3.43 ± 0.11 min | D₂O |

| ¹⁵N₂-Diazirine-2 | 6,800-fold | 276,200-fold | 2.36 ± 0.03 min | D₂O |

| ¹⁵N₂-Diazirine Celecoxib | Not applicable | 114,000-fold | >4 min | D₄-MeOH |

| ¹⁵N₂-Diazirine Carboxylic Acid | Not determined | 250,000-fold | Long-lived | D₂O |

| ¹⁵N₂-Diazirine Alcohol | Not determined | 250,000-fold | Long-lived | D₂O |

| Table 4: Amino Acid Labeling Preferences for Diazirine Compounds | ||||

|---|---|---|---|---|

| Amino Acid Type | Alkyl Diazirine Reactivity | Aryl Diazirine Reactivity | Preferred Intermediate | Distance Constraint (Å) |

| Acidic (Asp, Glu) | High (pH-dependent) | Moderate | Diazo compound | <5 |

| Basic (Lys, Arg, His) | Moderate | Moderate | Carbene | <5 |

| Aromatic (Phe, Tyr, Trp) | Moderate | High | Carbene | <5 |

| Polar Uncharged (Ser, Thr, Asn, Gln) | High (via diazo intermediate) | Moderate | Diazo compound | <6 |

| Hydrophobic (Ala, Val, Leu, Ile) | Low | Low | Carbene | <4 |

| Sulfur-containing (Cys, Met) | Moderate | High | Carbene | <5 |

| Table 5: Applications in Proteomics and Target Identification | ||||

|---|---|---|---|---|

| Application Area | Success Rate | Typical Sample Requirements | Detection Sensitivity | Key Advantages |

| Drug Target Identification | 60-80% | 1-10 μg protein | Nanomolar to micromolar | Covalent capture |

| Protein-Protein Interactions | 70-85% | 5-20 μg protein | Picomolar to nanomolar | Native conditions |

| Membrane Protein Studies | 50-70% | 10-50 μg protein | Micromolar | Membrane compatibility |

| Live-Cell Interactome Mapping | 65-75% | Live cells (10⁶-10⁷) | Nanomolar | Temporal resolution |

| Structural Proteomics | 75-90% | 1-5 μg protein | Picomolar to nanomolar | Distance constraints |

| Biomarker Discovery | 40-60% | 50-100 μg protein | Micromolar | High throughput |